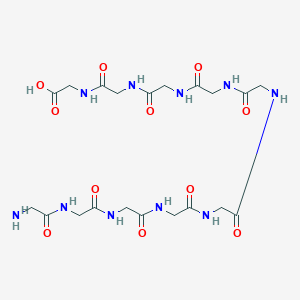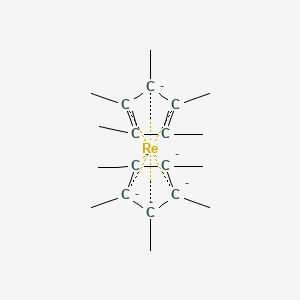
Decanohydrazide
Übersicht
Beschreibung
Decanohydrazide is a chemical compound with the molecular formula C10H22N2O . It contains a total of 34 bonds, including 12 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 N hydrazine(s) .
Synthesis Analysis
The synthesis of hydrazide derivatives, such as Decanohydrazide, is achieved by combining suitable aldehydes with hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The exact synthesis process for Decanohydrazide specifically is not detailed in the available resources.
Molecular Structure Analysis
The Decanohydrazide molecule contains a total of 34 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 N hydrazine(s) . The exact molecular structure would require more specific data or computational modeling to determine.
Wissenschaftliche Forschungsanwendungen
Overview of Drug Discovery Processes
Decanohydrazide, like many other chemical compounds, may be explored in the drug discovery process. The drug discovery process is historically driven by chemistry and guided by pharmacology and clinical sciences. Molecular biology and genomic sciences play a significant role, with recombinant proteins and monoclonal antibodies enriching the therapeutic armamentarium. The biotech industry often serves as the discovery arm of the pharmaceutical industry, bridging the gap between academia and large pharmaceutical companies (Drews, 2000).
Supramolecular Hydrogels
The formation of supramolecular hydrogels is an area where compounds like decanohydrazide can be applied. For instance, the guanosine hydrazide yields stable supramolecular hydrogels based on guanine quartet (G-quartet) formation in the presence of metal cations. These hydrogels, formed through acylhydrazone linkages with aldehydes, exhibit dynamic properties and component selection driven by gelation (Sreenivasachary & Lehn, 2005).
Component Selection in Dynamic Libraries
In the realm of dynamic chemical libraries, compounds like decanohydrazide could potentially be involved in component selection processes. For example, in the generation of constitutional dynamic hydrogels based on G-quartet formation, the system can select components that lead to the most stable gel formation. This process represents a form of self-organization and component selection in dynamic systems (Sreenivasachary & Lehn, 2005).
Environmental Applications
Decanohydrazide and similar compounds could be relevant in environmental applications. For instance, understanding the mismatch between the demands of risk assessment and practice in environmental sciences, as seen in the case of flame retardant chemicals, highlights the importance of standard protocols and the credibility of scientific findings in environmental risk management (Alcock, Macgillivray, & Busby, 2011).
Analytical Chemistry Applications
Decanohydrazide may find applications in analytical chemistry, such as in the development of novel solid-phase extraction procedures. For example, the study of decanoic acid-coated Fe(3)O(4) nanoparticles for the extraction and determination of trace metal ions in environmental water samples represents the kind of innovative approach that could involve decanohydrazide or related compounds (Faraji et al., 2010).
Eigenschaften
IUPAC Name |
decanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(13)12-11/h2-9,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGBVBLYGMXQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174446 | |
| Record name | Decanoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decanohydrazide | |
CAS RN |
20478-70-0 | |
| Record name | Decanoic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020478700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20478-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














